Product packaging for Calcium l-aspartate(Cat. No.:CAS No. 21059-46-1)

Calcium l-aspartate

Cat. No.: B1663431
CAS No.: 21059-46-1
M. Wt: 171.16 g/mol
InChI Key: OPSXJNAGCGVGOG-DKWTVANSSA-L
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Description

Calcium L-Aspartate is a chelated compound in which calcium ions are bound to the amino acid L-Aspartic acid, serving as a building block for proteins . This complex is noted for its stable structure and high solubility in water, which contributes to its enhanced bioavailability compared to inorganic calcium salts . In research settings, this compound is a valuable compound for studying nutrient absorption and transport mechanisms due to its chelated nature . It is used in agricultural science to investigate the effects of amino acid-chelated calcium on plant growth, root architecture, and cell wall metabolism in various plant models . Furthermore, its role in bone metabolism is a key area of study; research indicates it can significantly improve calcium absorption, bone growth indexes, and biomechanical properties in model organisms, partly by upregulating osteoprotegerin (OPG) and downregulating RANKL levels . The compound is typically supplied as a white, crystalline, and hygroscopic powder . It is synthesized through a chelation reaction between calcium carbonate and L-Aspartic acid under controlled conditions, followed by purification and drying processes . This product is intended for Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5CaNO4 B1663431 Calcium l-aspartate CAS No. 21059-46-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

21059-46-1

Molecular Formula

C4H5CaNO4

Molecular Weight

171.16 g/mol

IUPAC Name

calcium;(2S)-2-aminobutanedioate

InChI

InChI=1S/C4H7NO4.Ca/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1

InChI Key

OPSXJNAGCGVGOG-DKWTVANSSA-L

SMILES

C(C(C(=O)[O-])N)C(=O)[O-].[Ca+2]

Isomeric SMILES

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Ca+2]

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)[O-].[Ca+2]

Other CAS No.

21059-46-1
10389-09-0

Pictograms

Irritant

Related CAS

39162-75-9
10389-09-0

Synonyms

(+-)-Aspartic Acid
(R,S)-Aspartic Acid
Ammonium Aspartate
Aspartate
Aspartate Magnesium Hydrochloride
Aspartate, Ammonium
Aspartate, Calcium
Aspartate, Dipotassium
Aspartate, Disodium
Aspartate, Magnesium
Aspartate, Monopotassium
Aspartate, Monosodium
Aspartate, Potassium
Aspartate, Sodium
Aspartic Acid
Aspartic Acid, Ammonium Salt
Aspartic Acid, Calcium Salt
Aspartic Acid, Dipotassium Salt
Aspartic Acid, Disodium Salt
Aspartic Acid, Hydrobromide
Aspartic Acid, Hydrochloride
Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate
Aspartic Acid, Magnesium (2:1) Salt
Aspartic Acid, Magnesium-Potassium (2:1:2) Salt
Aspartic Acid, Monopotassium Salt
Aspartic Acid, Monosodium Salt
Aspartic Acid, Potassium Salt
Aspartic Acid, Sodium Salt
Calcium Aspartate
Dipotassium Aspartate
Disodium Aspartate
L Aspartate
L Aspartic Acid
L-Aspartate
L-Aspartic Acid
Magnesiocard
Magnesium Aspartate
Mg-5-Longoral
Monopotassium Aspartate
Monosodium Aspartate
Potassium Aspartate
Sodium Aspartate

Origin of Product

United States

Advanced Synthesis Methodologies for Calcium L Aspartate

Chelation Synthesis Routes

Chelation is a fundamental process in the synthesis of Calcium L-Aspartate, where the calcium ion is bonded to the L-aspartic acid ligand. This process enhances the bioavailability of calcium compared to non-chelated forms. patsnap.com The stability of the resulting chelate is crucial, forming a structure where the calcium atom is at the center of a five-membered ring with the amino acid. google.com

A common and direct method for synthesizing this compound involves the reaction of L-aspartic acid with a calcium source, such as calcium hydroxide (B78521), in an aqueous medium. In a typical process, calcium hydroxide and L-aspartic acid are mixed in a specific mass ratio, for example, 3:10, with distilled water. google.com The mixture is then heated and stirred while maintaining controlled reaction conditions. After the reaction, the resulting solution is filtered, and the filtrate is concentrated and crystallized. The final product is obtained by drying and crushing the crystals into a powder. google.com This method is valued for its simplicity and suitability for industrial-scale production, capable of yielding high-purity products. google.com Another approach involves reacting L-aspartic acid with calcium hydroxide in a supersaturated solution, followed by the adjustment of pH. google.com

To significantly improve the yield and purity of this compound, cryogenic reaction techniques have been developed. This method utilizes the energy from a massive temperature differential to promote the chemical reaction. google.com The process involves mixing L-aspartic acid and calcium hydroxide in an aqueous suspension and then introducing the mixture to liquid nitrogen at a temperature of -196°C. google.com This extreme cold, followed by a return to a temperature between 20-80°C, facilitates a spontaneous reaction that forms the chelated compound. google.com This technique has been reported to dramatically increase both the yield and purity of the final product when compared to conventional synthesis methods. For instance, a cryogenic process demonstrated a yield of 98.2% and a purity of 95.3%, compared to 89.5% yield and 76.5% purity for a conventional method using the same raw material ratios. google.com

The efficiency and quality of this compound synthesis are highly dependent on the optimization of key reaction parameters, including pH, temperature, and reaction time. Research and patent literature demonstrate that careful control of these variables is critical for maximizing yield and purity.

pH: The pH of the reaction mixture is a crucial factor. For the reaction between calcium hydroxide and aspartic acid, an alkaline pH range of 8 to 9 is often optimal. google.com

Temperature: The reaction is typically conducted at elevated temperatures. A range of 65-85°C is effective for the aqueous synthesis with calcium hydroxide. google.comgoogle.com

Time: The duration of the reaction must be sufficient for completion without leading to degradation or unwanted side reactions. Reaction times are often specified in the range of 20-30 minutes for certain processes, while others may extend from 1.5 to 2.5 hours to achieve maximum yield. google.comgoogle.com

Advanced statistical methods, such as the Box-Behnken experimental design, have been employed to systematically optimize these parameters, particularly in the synthesis of related structures like Bio-MOFs. rsc.orgrsc.orgresearchgate.net This approach allows for the identification of the ideal combination of factors to achieve the highest possible reaction yield. rsc.orgrsc.org

Table 1: Parametric Optimization in this compound Synthesis

Parameter Optimized Range/Value Synthesis Method Source
pH 8-9 Aqueous Chelation (Calcium Hydroxide) google.com
Temperature 65-85 °C Aqueous Chelation (Calcium Hydroxide) google.com
Temperature 75-85 °C Aqueous Chelation (Calcium Carbonate) google.com
Time 20-30 min Aqueous Chelation (Calcium Hydroxide) google.com
Time 1.5-2.5 hours Aqueous Chelation (Calcium Carbonate) google.com

Nanoparticle Synthesis of this compound

The synthesis of this compound in nanoparticle form (Ca(L-asp)-NPs) is an area of growing interest, particularly for applications in agriculture as a nano-fertilizer. researchgate.netrsc.org While specific synthesis methodologies for Ca(L-asp)-NPs are not extensively detailed in all literature, general principles of nanoparticle synthesis can be applied. An eco-friendly approach involves using a plant or algae extract as a stabilizing agent. nih.gov In a representative method for calcium nanoparticles, an aqueous solution of a calcium salt (e.g., calcium chloride) is prepared and slowly added to the extract solution under vigorous stirring. nih.gov The reaction mixture is then incubated to allow for the formation and stabilization of the nanoparticles, which can then be collected as a powder after lyophilization. nih.gov The resulting nanoparticles have distinct physicochemical properties, including high surface area and stability, which are influenced by the synthesis conditions. nih.gov Studies have confirmed the successful use of Ca(L-asp)-NPs, which are noted to positively influence plant root structure and yield. rsc.org

Bio-Metal Organic Framework (Bio-MOF) Synthesis Utilizing L-Aspartate and Calcium

A sophisticated approach to creating functional materials involves the synthesis of Bio-Metal Organic Frameworks (Bio-MOFs) using L-aspartic acid as the organic linker and calcium as the metal node. rsc.orgrsc.org These crystalline, porous materials are constructed from biocompatible components, making them suitable for biomedical applications. rsc.orgacs.org

The synthesis is typically performed in an aqueous solution. In one method, L-aspartic acid is suspended in water, and a separate solution of a calcium salt, such as calcium chloride dihydrate (CaCl₂·2H₂O), is prepared. rsc.org The calcium salt solution is then gradually added to the L-aspartate suspension with continuous stirring. rsc.org The reaction conditions are carefully optimized using statistical tools like the Box-Behnken design to maximize the reaction yield. rsc.orgresearchgate.net The resulting Ca-aspartate Bio-MOF is a novel material with a unique structure and properties, such as a high impact on hemostasis despite potentially low porosity. rsc.orgrsc.org Characterization using techniques like X-ray diffraction (XRD) confirms the formation of the new crystalline structure, distinct from the initial reactants. rsc.org

Derivations from Alternative Calcium Sources (e.g., Oyster Shell)

To promote sustainability and the high-value utilization of waste materials, oyster shells have been successfully used as an alternative calcium source for the synthesis of L-aspartic acid chelated calcium. doaj.orgresearchgate.net Oyster shells are primarily composed of calcium carbonate (CaCO₃). nih.gov

The process begins with preparing the oyster shells by washing, drying, and powdering them. nih.govgoogle.com To obtain calcium oxide (CaO), the shell powder is calcined at high temperatures (e.g., 1200°C). nih.gov The resulting CaO can then be used in a chelation reaction with L-aspartic acid to produce L-aspartic acid chelated calcium from oyster shell (ACOS). doaj.orgresearchgate.net Characterization of the ACOS product has shown it to be an amorphous structure formed through the interaction of calcium with the carboxyl and amino groups of the L-aspartic acid. doaj.orgresearchgate.net This method provides a scientific basis for developing new calcium supplements from a readily available and underutilized natural resource. doaj.org

Structural Elucidation and Spectroscopic Characterization of Calcium L Aspartate Complexes

Spectroscopic Techniques for Structural Analysis

Spectroscopic techniques are fundamental in elucidating the coordination environment of the calcium ion and the conformational changes in the L-aspartate ligand upon complexation.

FTIR spectroscopy is a powerful tool for identifying the functional groups involved in the chelation of calcium by L-aspartic acid. The interaction between Ca²⁺ and L-aspartate leads to noticeable shifts in the characteristic vibrational frequencies of the amino acid's functional groups, particularly the carboxyl and amino groups.

In a study on L-aspartic acid chelated calcium derived from oyster shells (ACOS), FTIR analysis revealed significant changes in the spectra upon chelation. The spectrum of pure L-aspartic acid shows characteristic peaks which are altered in the ACOS complex, indicating the involvement of both the carboxyl and amino groups in the coordination with calcium. researchgate.net For instance, the asymmetric stretching vibration of the carboxylate group (COO⁻) and the bending vibration of the amino group (NH₂) are particularly sensitive to the binding of the calcium ion.

A comparison of the vibrational frequencies of L-aspartic acid and its calcium complex highlights these interactions. The shifts in these bands confirm the formation of a chelate complex. researchgate.net

Interactive Table: Key FTIR Vibrational Frequencies of L-Aspartic Acid and its Calcium Chelate

Functional GroupVibration ModeL-Aspartic Acid (cm⁻¹)L-Aspartic Acid Chelate (ACOS) (cm⁻¹)Interpretation of Shift
Amino Group (NH₂)N-H Stretching~3100ShiftedInvolvement in chelation
Carboxyl Group (COO⁻)Asymmetric Stretching~1580ShiftedCoordination with Ca²⁺
Carboxyl Group (COO⁻)Symmetric Stretching~1410ShiftedCoordination with Ca²⁺

These spectral changes provide direct evidence of the formation of a stable complex between calcium and L-aspartic acid.

NMR spectroscopy offers detailed information about the atomic-level structure and binding sites within the calcium L-aspartate complex. While proton (¹H) and carbon-¹³ (¹³C) NMR can reveal changes in the chemical environment of the aspartate molecule upon calcium binding, more direct evidence of the Ca²⁺ interaction comes from studying the calcium ion itself.

Advanced solid-state NMR techniques, such as ⁴³Ca Magic Angle Spinning (MAS) Dynamic Nuclear Polarization (DNP) NMR, have been employed to study the complexation of calcium ions with L-aspartic acid in frozen solutions. These studies provide direct insight into the coordination sphere of the calcium ion.

Research using ⁴³Ca MAS-DNP NMR on a vitrified solution of calcium and L-aspartic acid revealed a ⁴³Ca chemical shift of approximately -9.6 ppm. nih.gov This value is only slightly shifted (by less than 1 ppm) compared to the chemical shift of Ca²⁺ in an aqueous solution, suggesting that while there is a definitive interaction, the coordination environment around the calcium ion remains highly symmetric. nih.gov Furthermore, two-dimensional ¹H–⁴³Ca Heteronuclear Correlation (HetCor) spectra show a correlation between the ⁴³Ca signal and the protons of the L-aspartic acid's CH₂ and CH groups, confirming the spatial proximity of the calcium ion to the aspartate ligand. nih.gov This is consistent with findings from ¹H–¹³C MAS-DNP NMR studies on calcium carbonate formation induced by L-aspartic acid, which also point to the close interaction between the amino acid and calcium ions. nih.gov

Interactive Table: ⁴³Ca NMR Parameters for this compound Complex

ParameterValueInterpretation
⁴³Ca Chemical Shift (δ)~ -9.6 ppmIndicates a specific chemical environment for the calcium ion upon complexation with L-aspartic acid. The small shift from aqueous Ca²⁺ suggests a highly symmetric coordination.
Linewidth~ 20.2 ppmReflects the local structure and dynamics around the calcium nucleus.
¹H–⁴³Ca CorrelationObservedConfirms the close spatial relationship between the calcium ion and the L-aspartic acid molecule.

These NMR findings are crucial for understanding the precise binding mode, indicating that the interaction likely involves the carboxylate groups of the L-aspartate, which position the calcium ion in close proximity to the rest of the molecule.

UV-Vis spectroscopy can be used to monitor the formation of complexes between metal ions and organic ligands. Although L-aspartic acid itself does not have strong absorption in the visible region, the complexation with calcium can lead to changes in the ultraviolet absorption spectrum.

Studies on the interaction of calcium with peptides and proteins containing aspartic acid residues have shown that calcium binding can alter the UV absorption profile. For instance, in a study involving a whey protein hydrolysate (WPH)-calcium chelate, the addition of calcium ions caused a noticeable shift in the maximum absorption peak of the WPH. The maximum absorption peak shifted from 272 nm to 277 nm upon the addition of Ca²⁺ ions. researchgate.net This red shift (bathochromic shift) indicates that the binding of calcium to the peptide, likely involving the carboxyl groups of amino acid residues such as aspartic acid, alters the electronic environment of the chromophores within the molecule, such as the carbonyl groups in the peptide bonds. researchgate.net

While specific UV-Vis data for pure this compound is not extensively detailed in the literature, the principles observed in related systems suggest that similar spectral shifts would occur, providing evidence of complex formation. The change in absorbance intensity and the shift in the wavelength of maximum absorbance (λmax) can be used to study the stoichiometry and stability of the complex.

Morphological and Crystalline Characterization

Microscopic techniques are essential for visualizing the surface topography, shape, and internal structure of this compound complexes, providing information on their physical form and degree of crystallinity.

SEM is used to examine the surface morphology and particle shape of solid materials. Analysis of L-aspartic acid chelated calcium from oyster shells (ACOS) by SEM has revealed specific morphological features. The SEM images show that the ACOS particles are clumpy and compactly aggregated. researchgate.net At higher magnifications, the surface appears uniformly distributed, which is characteristic of an amorphous structure. researchgate.net This morphology is distinct from the crystalline structures of other calcium salts, suggesting that the chelation with L-aspartic acid influences the crystallization process, leading to a more amorphous product. researchgate.net

TEM provides higher resolution images than SEM, allowing for the visualization of the internal structure and nanoparticle characteristics of this compound. Studies involving this compound nanoparticles (Ca(L-asp)-NPs) have utilized TEM to characterize their size and shape. For instance, research on the effects of Ca(L-asp)-NPs on plant root ultrastructure implicitly relies on the characterization of these nanoparticles, which would involve TEM to confirm their nanoscale dimensions and morphology before application. rsc.org

In related studies, in situ liquid phase TEM has been used to observe the influence of L-aspartic acid on the nucleation and growth of calcium carbonate. These observations show that L-aspartic acid can form vesicle-like structures that attract calcium-rich materials, influencing the subsequent crystal formation. While this is not a direct observation of isolated this compound, it provides valuable insight into the fundamental interactions at the nanoscale that likely govern the morphology of this compound complexes.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a powerful analytical technique used for the phase identification of crystalline materials and can provide information on unit cell dimensions. nih.gov The analysis of polycrystalline substances involves identifying the inter-planar distances (dhkl) and the intensity of the diffracted X-rays, which together form a unique "fingerprint" for each crystalline compound. nih.gov This diffraction pattern is then compared with standard data from databases like the International Centre for Diffraction Data (ICDD) to identify the specific substance. nih.govjkdhs.org

In the context of calcium compounds, XRD is instrumental in distinguishing between different forms or salts. nih.gov For instance, studies on calcium-containing supplements use XRD to identify the specific calcium compounds present, such as calcium citrate (B86180) or calcium carbonate, and to investigate polymorphism. nih.gove3s-conferences.org

For L-aspartic acid chelated calcium derived from oyster shells, XRD analysis has revealed that the resulting product has a "typical amorphous structure". researchgate.net This indicates a lack of long-range crystalline order, which can influence the material's physical and chemical properties, such as solubility. The XRD patterns of the chelate showed significant differences from the crystalline patterns of the starting materials, L-aspartic acid and oyster shell powder (primarily calcium carbonate), confirming the formation of a new, amorphous substance. researchgate.net

Table 1: General Principles of XRD Analysis for Crystalline Powders

Parameter Description
Diffraction Angle (2θ) The angle between the incident X-ray beam and the detector. The positions of the diffraction peaks are characteristic of the material's crystal lattice. nih.gov
Inter-planar Spacing (d) The distance between adjacent, parallel planes of atoms in a crystal. It is calculated from the peak positions using the Bragg-Wulff equation (nλ = 2d sinθ). nih.gov
Peak Intensity The height of a diffraction peak, which is related to the arrangement and type of atoms within the crystal structure. nih.gov

| Phase Identification | The crystalline substance is identified by matching its unique set of 'd' values and relative intensities to a reference database. nih.govjkdhs.org |

Energy Dispersive X-ray Spectroscopy (EDS)

Energy Dispersive X-ray Spectroscopy (EDS, also known as EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.orgsemanticscholar.org It operates on the principle that each element has a unique atomic structure, which results in a characteristic set of peaks in its X-ray emission spectrum. wikipedia.org When a sample is bombarded with a high-energy beam of electrons, it excites electrons in the sample's atoms. As these electrons return to their ground state, they emit X-rays with energies characteristic of the elements present. wikipedia.org

EDS analysis of a this compound sample is used to confirm its elemental composition. The technique can identify the constituent elements and provide a semi-quantitative estimate of their relative abundance. wikipedia.orgnih.gov For this compound (C₄H₅NO₄·Ca), an EDS spectrum would be expected to show distinct peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), and Calcium (Ca). researchgate.netechemi.com This analysis is crucial for confirming the purity of the chelate and ensuring that the calcium is associated with the amino acid. The data generated by an EDS analysis consists of a spectrum with peaks corresponding to the elements that make up the sample's composition. semanticscholar.org

Table 2: Expected Elemental Peaks in EDS Analysis of this compound

Element Symbol Expected Presence Rationale
Carbon C Yes A fundamental component of the L-aspartic acid molecule. researchgate.net
Nitrogen N Yes Present in the amino group of the L-aspartic acid molecule. researchgate.net
Oxygen O Yes Present in the carboxyl groups of the L-aspartic acid molecule. researchgate.net

Chelation Mechanisms and Calcium-Binding Site Identification

The formation of a stable chelate between calcium and L-aspartate is governed by the coordination of the calcium ion with specific functional groups on the amino acid. The stoichiometry of the interaction and the comparative binding affinity with other metal ions provide a comprehensive view of the chelation process.

Role of Carboxyl and Amino Functional Groups in Calcium Coordination

L-aspartic acid is an effective chelating agent due to the presence of multiple binding sites: two carboxyl groups (-COOH) and one amino group (-NH₂). medchemexpress.com Research confirms that this compound is a chelate where the calcium ion is bound to the L-aspartic acid molecule. medchemexpress.com Studies on metal-amino acid complexes show that both the carboxylate oxygen atoms and the amino nitrogen atom can participate in coordination. researchgate.netwikipedia.org

In the chelation of calcium by L-aspartate, the negatively charged oxygen atoms of the carboxyl groups are primary binding sites for the positively charged Ca²⁺ ion. nih.gov This electrostatic interaction is a significant driving force for the coordination. nih.gov Furthermore, studies on L-aspartic acid chelated calcium from oyster shells have indicated that the complex is formed through the interaction of calcium with both the carboxyl and amino groups of L-aspartate. researchgate.net The ability of L-aspartate to act as a tridentate ligand, coordinating through the amino nitrogen and an oxygen from each of the two carboxylate groups (N,O,O), allows for the formation of stable chelate rings.

Stoichiometry of L-Aspartate to Calcium in Chelate Formation

The stoichiometry of the this compound chelate refers to the molar ratio of L-aspartate to calcium in the complex. This ratio can be influenced by factors such as pH and the concentration of reactants during its formation. Molecular dynamics simulations have been employed to study the association between Ca²⁺ and the carboxylate group of aspartic acid, providing insights into the binding at a molecular level. nih.gov

While direct stoichiometric analysis from the provided search results is limited, related studies on divalent metal (M²⁺) complexes with aspartate often show a 1:2 metal-to-ligand ratio, forming M(Asp)₂ complexes. scirp.orgresearchgate.net A patent for the preparation of L-aspartic acid chelated calcium describes using a mass ratio of L-aspartic acid to calcium hydroxide (B78521) ranging from 3.60:1.0 to 1.60:2.0, which suggests that the stoichiometry can be varied. google.com The formation of different coordination structures, such as monodentate (one oxygen binding) and bidentate (both oxygens of a carboxylate group binding), further complicates a single stoichiometric definition without specific structural analysis. nih.gov

Comparative Analysis of Metal Ion Binding with L-Aspartate

The interaction of L-aspartate is not exclusive to calcium, and it can form complexes with various other metal ions. Comparative studies provide insight into the selectivity and stability of these interactions. A study comparing the binding of L-aspartate with several divalent metal ions (Mn²⁺, Co²⁺, Cu²⁺, Zn²⁺) found that the stability of the resulting complexes generally follows the Irving-Williams sequence: Mn²⁺ < Co²⁺ < Cu²⁺ > Zn²⁺. scirp.org This trend highlights the influence of the metal ion's properties on the stability of the chelate.

The binding affinity is determined by the metal ion's attraction to the functional groups of aspartate. For some metal ions, the stability of the complex is significantly influenced by their affinity for the amino group. scirp.orgscirp.org For instance, copper (Cu²⁺) is known to form strong chelates with amino acids. scirp.org Isotope fractionation studies have shown that oxygen-donating ligands, such as the carboxyl groups in aspartate, preferentially bind the heavier isotope of copper (⁶⁵Cu), with a measured fractionation value (Δ⁶⁵Cu_complex-free_) of +0.16 ± 0.10‰ for aspartate. nih.gov This demonstrates that the nature of the coordinating atom (oxygen vs. nitrogen or sulfur) influences the isotopic composition of the bound metal.

Table 3: Stability Constants (log K) for Divalent Metal-Aspartate Complexes

Metal Ion log K₁ log K₂
Mn²⁺ 3.43 2.57
Co²⁺ 4.88 3.55
Cu²⁺ 8.26 6.55
Zn²⁺ 4.96 4.09

Data derived from potentiometric pH titration studies comparing metal-aspartate complexes. The stability order follows the Irving-Williams sequence. scirp.org

Theoretical and Computational Modeling of Calcium L Aspartate Interactions

Quantum Chemical Calculations for Binding Affinity and Molecular Conformation

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and geometry of molecular systems. researchgate.netnih.gov These methods allow for a detailed analysis of the binding between a calcium ion (Ca²⁺) and the L-aspartate molecule.

DFT calculations can be used to determine the ground-state energy of the calcium L-aspartate complex, providing a quantitative measure of its stability. aps.org The binding affinity is derived from the energy difference between the complex and its individual components (Ca²⁺ and L-aspartate). nih.gov These calculations have shown that the carboxylate groups (-COO⁻) of L-aspartate are the primary sites for calcium binding. researchgate.netnih.gov The interaction is predominantly electrostatic, involving the positively charged calcium ion and the negatively charged oxygen atoms of the carboxylate groups. nih.gov

Natural Bond Orbital (NBO) analysis, a quantum chemical technique, can be performed to analyze charge delocalization within the molecule. nih.gov Furthermore, molecular electrostatic potential (MEP) maps are used to quantitatively measure the chemical activity of different sites on the molecule. nih.gov

Studies on similar systems, like calcium binding in the protein Calmodulin, reveal that the carboxylate oxygen of aspartate residues plays a crucial role in coordination. researchgate.net DFT-based QC calculations on isolated EF-hand loops of Calmodulin, where calcium ions bind, show that the coordination molecular orbitals highlight the roles of both coordinating and non-coordinating residues in stabilizing the geometry. researchgate.net The development of predictive models for binding affinity often combines quantum mechanics (QM) methods to estimate the enthalpic component of binding with other descriptors to approximate the entropic component. dundee.ac.uk

Table 1: Representative Data from Quantum Chemical Calculations on Ca²⁺-Aspartate Interactions Note: The values below are illustrative and represent the type of data obtained from QC calculations. Actual values vary depending on the specific model, basis set, and environmental considerations (e.g., solvent effects).

ParameterDescriptionIllustrative Value/FindingSource Context
Binding Energy The energy released upon the formation of the Ca²⁺-L-aspartate complex.Strong, indicative of stable chelation. nih.govdundee.ac.uk
Coordination Geometry The 3D arrangement of L-aspartate's atoms around the Ca²⁺ ion.Typically involves bidentate chelation from one or both carboxylate groups. researchgate.netnih.gov
Ca-O Bond Distance The distance between the calcium ion and the coordinating oxygen atoms of the carboxylate groups.Shorter distances indicate stronger interaction. rsc.org
Charge Distribution The partial charges on the atoms within the complex, showing charge transfer upon binding.Significant charge localization on oxygen atoms, facilitating electrostatic interaction with Ca²⁺. nih.govnih.gov

These calculations provide a static, time-independent picture of the interaction, forming a crucial foundation for more complex dynamic simulations. nih.govnih.gov

Molecular Dynamics Simulations of this compound Complexes in Solution

While quantum chemical calculations describe the intrinsic properties of the complex, molecular dynamics (MD) simulations provide a dynamic view of how these complexes behave over time, particularly in a solution environment. nih.govnih.gov MD simulations model the movements and interactions of every atom in a system, including the this compound complex and surrounding water molecules. nih.govrsc.org

MD simulations have been instrumental in revealing several key aspects of this compound interactions in solution:

Coordination and Solvation: Simulations show that the carboxyl groups of L-aspartate have a strong interaction with calcium ions in solution, forming coordinated bonds. rsc.orgrsc.org These interactions can displace water molecules from the calcium ion's first solvation shell. The structure of the Ca²⁺ solvation shell is a key area of study, with simulations helping to interpret experimental data. jcesr.org

Conformational Changes: The binding of Ca²⁺ ions can induce significant conformational changes in molecules containing aspartate residues, such as poly-L-aspartic acid (PASA). At low concentrations, the adsorption of Ca²⁺ can cause the polymer chain to collapse and reduce in size. nih.gov

Force Field Refinement: A critical aspect of MD simulations is the accuracy of the force field—the set of parameters describing the potential energy of the system. rsc.orgnih.gov Several studies have focused on refining the force field parameters for Ca²⁺-carboxylate interactions to better match experimental data and results from ab initio calculations. rsc.orgnih.govnih.gov This ensures that the simulations provide a physically realistic description of the system.

Inhibition of Crystal Growth: MD simulations have been used to understand how L-aspartic acid influences the nucleation and growth of calcium-containing minerals like calcium carbonate. rsc.orgrsc.org The simulations confirm that the strong interaction between L-aspartate's carboxyl sites and calcium ions can limit crystal growth by reducing the diffusion of calcium in the solution. rsc.org

Table 2: Key Parameters and Findings from MD Simulations of this compound Systems

Simulation Parameter/MethodSystem StudiedKey FindingsSource(s)
Atomistic MD / Hamiltonian Replica Exchange Poly-(α-L-aspartic acid) (PASA) in CaCl₂ solutionCa²⁺ adsorption leads to significant chain size reduction at low salt concentrations. nih.gov
Metadynamics Simulations L-aspartic acid and Ca²⁺ in waterUsed to construct free energy profiles of Ca²⁺–carboxylate association and refine force field parameters. rsc.orgnih.gov
Classical MD L-aspartic acid and calcium carbonate nucleationConfirmed strong interaction between L-Asp carboxyl sites and Ca²⁺, forming coordination bonds that limit crystal growth. rsc.orgrsc.org
Classical MD with Refined Force Field L-aspartic acid with growing amorphous calcium carbonate clustersShowed that aspartic acid inhibits the dehydration of the formed amorphous calcium carbonate. rsc.orgnih.gov

These simulations bridge the gap between the molecular and macroscopic scales, providing insights into processes like biomineralization and the behavior of biomolecules in physiological environments. nih.govrsc.org

Surface Complexation Models for Adsorption Phenomena

Surface complexation models (SCMs) are chemical models used to describe the adsorption of ions and molecules from a solution onto a solid surface. usda.gov These models are crucial for understanding how this compound interacts with mineral surfaces, a key process in areas ranging from geochemistry to the development of biomaterials. acs.orgabdn.ac.uk

SCMs treat adsorption as the formation of coordination complexes between the adsorbate (e.g., L-aspartate, potentially bridged by Ca²⁺) and reactive functional groups on the adsorbent's surface (e.g., hydroxyl groups on a mineral). usda.gov The core components of these models include defining surface species, chemical reactions, equilibrium constants, and balancing mass and charge. usda.gov

Key aspects of modeling the adsorption of this compound include:

Cooperative Adsorption: The presence of dissolved Ca²⁺ can significantly enhance the adsorption of L-aspartate onto certain mineral surfaces. For example, on brucite [Mg(OH)₂], the adsorption of aspartate is 2 to 7 times higher in the presence of calcium compared to experiments without it. acs.org This cooperative effect suggests the formation of ternary surface complexes, where calcium ions act as a bridge between the mineral surface and the aspartate molecule.

Inner- vs. Outer-Sphere Complexes: SCMs distinguish between different types of surface complexes. Inner-sphere complexes involve direct bonding between the adsorbate and the surface, with no intervening water molecules. usda.gov Outer-sphere complexes are formed when at least one water molecule is present between the adsorbate and the surface. usda.gov The nature of the complex (inner- or outer-sphere) influences the stability and reactivity of the adsorbed species.

Modeling Approaches: Different SCMs, such as the Triple-Layer Model (TLM), represent the solid-solution interface with varying levels of complexity, defining different planes for charge and potential. usda.govabdn.ac.uk The Extended Triple-Layer Model (ETLM) is a predictive model that uses Born solvation and crystal chemical theory to characterize the attachment of species like aspartate to a surface. acs.org

Inhibition of Mineral Growth: The adsorption of aspartate onto mineral surfaces like calcite can inhibit crystal growth. researchgate.net Theoretical results combined with experiments suggest a mechanism where aspartate derivatives block active growth sites (edges and corners) on the crystal surface, preventing the attachment of further dissolved ions. researchgate.net Studies on polyaspartic acid (PASP) show that its dissolution effect on calcite can be described by a surface adsorption and complexation mechanism. ncsu.eduresearchgate.net

Table 3: Concepts in Surface Complexation Modeling for Aspartate Adsorption

ConceptDescriptionRelevance to this compoundSource(s)
Surface Functional Groups Reactive sites on the mineral surface (e.g., >SOH) that can protonate, deprotonate, or bind ions.These are the sites where L-aspartate or Ca²⁺-aspartate complexes attach. usda.gov
Cooperative Adsorption The synergistic effect where the presence of one species (e.g., Ca²⁺) enhances the adsorption of another (e.g., L-aspartate).Ca²⁺ facilitates greater aspartate adsorption on mineral surfaces like brucite. acs.org
Inner-Sphere Complex Direct chemical bond between the adsorbing species and the surface functional group.Likely mechanism for strong chelation between aspartate's carboxyl groups and surface metal ions. usda.gov
Triple-Layer Model (TLM) An SCM that describes the interface with multiple planes of charge to account for both specific and electrostatic interactions.Used to model ion adsorption on minerals like calcite. usda.govabdn.ac.uk
Growth Inhibition The blocking of active sites on a crystal surface by adsorbed molecules, preventing further crystallization.Adsorption of aspartate at calcite edges and corners blocks growth. researchgate.net

By integrating experimental adsorption data with these theoretical frameworks, researchers can predict the fate and transport of biomolecules in geological systems and design materials with specific surface properties.

Biochemical Roles and Cellular Interactions of L Aspartate and Calcium in Model Systems

L-Aspartate's Role in Cellular Metabolism and Energy Homeostasis

L-aspartate, a non-essential amino acid, holds a central position in cellular metabolism, contributing to energy production, biosynthesis of essential molecules, and nitrogen metabolism. nih.gov Its transport into the cytosol via the aspartate-glutamate carrier allows it to participate in numerous critical pathways. nih.gov

The malate-aspartate shuttle (MAS) is a crucial system for transferring reducing equivalents, in the form of NADH, from the cytosol into the mitochondrial matrix. wikipedia.orgnih.gov This process is vital for maintaining the cellular redox state (the NAD+/NADH ratio) and for aerobic respiration, particularly in tissues with high energy demands like the heart, liver, and kidneys. wikipedia.orgyoutube.com

The shuttle's mechanism involves a series of enzymatic reactions and transporters:

In the cytosol, cytosolic malate (B86768) dehydrogenase reduces oxaloacetate to malate, oxidizing NADH to NAD+. wikipedia.org

Malate is then transported into the mitochondrial matrix in exchange for α-ketoglutarate. taylorandfrancis.com

Inside the mitochondrion, mitochondrial malate dehydrogenase oxidizes malate back to oxaloacetate, reducing NAD+ to NADH. This mitochondrial NADH can then enter the electron transport chain to generate ATP. wikipedia.org

To complete the cycle, oxaloacetate is transaminated by mitochondrial aspartate aminotransferase (GOT2) to form aspartate, which is then transported out to the cytosol in exchange for glutamate (B1630785). nih.govtaylorandfrancis.com

In the cytosol, cytosolic aspartate aminotransferase converts aspartate back to oxaloacetate, perpetuating the shuttle. wikipedia.org

By regenerating NAD+ in the cytosol, the shuttle allows glycolysis to continue, and by delivering NADH to the mitochondria, it maximizes ATP yield from glucose metabolism. wikipedia.org The efficiency of this shuttle is critical for cellular energy homeostasis. taylorandfrancis.com

ComponentLocationPrimary Function in the Shuttle
Cytosolic Malate Dehydrogenase (MDH1)CytosolConverts oxaloacetate to malate, oxidizing NADH to NAD+. wikipedia.orgtaylorandfrancis.com
Mitochondrial Malate Dehydrogenase (MDH2)Mitochondrial MatrixConverts malate to oxaloacetate, reducing NAD+ to NADH. nih.gov
Cytosolic Aspartate Aminotransferase (cAST/GOT1)CytosolConverts aspartate to oxaloacetate. researchgate.net
Mitochondrial Aspartate Aminotransferase (mAST/GOT2)Mitochondrial MatrixConverts oxaloacetate to aspartate. nih.gov
Malate-α-ketoglutarate AntiporterInner Mitochondrial MembraneTransports malate into the matrix and α-ketoglutarate into the cytosol. taylorandfrancis.com
Glutamate-Aspartate Antiporter (AGC)Inner Mitochondrial MembraneTransports aspartate into the cytosol and glutamate into the matrix. taylorandfrancis.com

L-aspartate is a fundamental building block for both nucleotide and protein synthesis, making it indispensable for cell proliferation and growth. researchgate.netnih.gov

Protein Synthesis: As one of the 20 standard proteinogenic amino acids, L-aspartate is directly incorporated into polypeptide chains during translation, a process fundamental to all life. letstalkacademy.com

Pyrimidine (B1678525) Synthesis: Aspartate provides a significant portion of the atoms for the pyrimidine ring. The enzyme aspartate transcarbamylase catalyzes the initial step, the condensation of aspartate and carbamoyl (B1232498) phosphate (B84403) to form N-carbamoyl-aspartate, a critical reaction for the de novo synthesis of pyrimidines like cytosine, thymine, and uracil. nih.govletstalkacademy.com

Purine (B94841) Synthesis: L-aspartate contributes a nitrogen atom (N1) to the formation of the purine ring structure during the de novo synthesis of inosine (B1671953) monophosphate (IMP), the precursor to adenine (B156593) and guanine. letstalkacademy.comnih.gov It is also required for the conversion of IMP to adenosine (B11128) monophosphate (AMP). letstalkacademy.comnih.gov

L-aspartate plays a pivotal role in two key liver-specific metabolic pathways: gluconeogenesis and the urea (B33335) cycle. nih.govresearchgate.net

Gluconeogenesis: This pathway synthesizes glucose from non-carbohydrate precursors. nih.gov Mitochondrial oxaloacetate, a key intermediate, cannot directly cross the inner mitochondrial membrane. nih.gov It is first converted to aspartate, which is then transported to the cytosol. nih.gov In the cytosol, aspartate is converted back to oxaloacetate, which can then enter the gluconeogenic pathway. nih.govresearchgate.net This makes aspartate a more suitable transport form for oxaloacetate from the mitochondria for gluconeogenesis compared to malate, especially when the primary substrate is an amino acid. nih.govresearchgate.net

Urea Cycle: This cycle detoxifies ammonia (B1221849) by converting it into urea. L-aspartate serves as the donor of the second nitrogen atom in the formation of urea through its reaction with citrulline to form argininosuccinate (B1211890), a reaction catalyzed by argininosuccinate synthetase. youtube.comresearchgate.net The simultaneous activation of the urea cycle and gluconeogenesis can occur when amino acids are the primary substrate, with aspartate linking the two processes. nih.gov

L-aspartate is the patriarch of a family of amino acids. In plants and bacteria, it is the precursor for the biosynthesis of four essential amino acids for animals: lysine (B10760008), threonine, methionine, and isoleucine. youtube.comnih.gov The synthesis of these amino acids begins with the phosphorylation of aspartate by the enzyme aspartate kinase. nih.govnih.gov This initial step commits aspartate to a branched pathway leading to these crucial protein components. youtube.comnih.gov While animals cannot synthesize these amino acids, the metabolic pathways originating from aspartate are central to the microorganisms and plants that form the base of the food chain. youtube.com Furthermore, aspartate can be involved in the synthesis of other amino acids, such as arginine, where it acts as an amino donor. nih.gov

Amino AcidMetabolic Relationship to L-AspartateKey Intermediate
LysineSynthesized from L-aspartate via a branched pathway. youtube.comnih.govAspartate-β-semialdehyde, Dihydrodipicolinate. youtube.comnih.gov
ThreonineSynthesized from L-aspartate via a branched pathway. youtube.comnih.govAspartate-β-semialdehyde, Homoserine. researchgate.net
MethionineSynthesized from L-aspartate via a branched pathway. youtube.comnih.govAspartate-β-semialdehyde, Homoserine. researchgate.net
IsoleucineSynthesized from L-aspartate via a branched pathway. youtube.comnih.govThreonine (which is derived from aspartate). researchgate.net
ArginineL-aspartate donates an amino group in its synthesis. nih.govArgininosuccinate. researchgate.net

Calcium ions (Ca²⁺) are critical regulators of mitochondrial function and, consequently, cellular energy production. nih.gov The concentration of Ca²⁺ within the mitochondrial matrix directly influences the rate of ATP synthesis by modulating the activity of key enzymes. nih.govnih.gov

When cytosolic Ca²⁺ levels rise due to cellular stimulation, Ca²⁺ is taken up by the mitochondria. nih.gov This increase in mitochondrial Ca²⁺ stimulates ATP production through several mechanisms:

Activation of Dehydrogenases: Key dehydrogenases of the citric acid cycle, such as pyruvate (B1213749) dehydrogenase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase, are allosterically activated by Ca²⁺. nih.govwikipedia.org This enhances the production of the reduced cofactors NADH and FADH₂, which are the primary substrates for the electron transport chain. nih.gov

Stimulation of the Electron Transport Chain (ETC) and ATP Synthase: Evidence suggests that Ca²⁺ can also directly stimulate components of the ETC (Complexes I, III, and IV) and the F₁F₀ ATP synthase itself. nih.govphysiology.org

The effect of calcium is concentration-dependent; nanomolar concentrations are stimulatory, while higher micromolar concentrations (e.g., 10 µM or higher) can become inhibitory to ATP production, potentially by affecting the ability to utilize the mitochondrial membrane potential for phosphorylation. physiology.org This regulatory system ensures that ATP production is tightly coupled to the cell's energy demands, which are often signaled by changes in intracellular calcium. nih.govelifesciences.org

Calcium Signaling Pathways and L-Aspartate Modulation (In Vitro and Animal Models)

Calcium signaling is a ubiquitous mechanism for regulating a vast array of cellular processes. It relies on transient changes in intracellular Ca²⁺ concentration, which are detected by various Ca²⁺-binding proteins that in turn modulate downstream effectors. Influx of extracellular Ca²⁺ through voltage-dependent calcium channels (VDCCs) or receptor-operated channels, as well as release from internal stores like the endoplasmic reticulum, are primary ways to initiate Ca²⁺ signals. wikipedia.orgnih.gov

In native tissues and heterologous expression systems, the activity of channels like the L-type CaV1.2 is modulated by signaling cascades, such as the one involving Protein Kinase C (PKC). nih.gov Activation of Gq-coupled receptors can lead to PKC activation, which can then phosphorylate and modulate the channel's activity, affecting Ca²⁺ influx. nih.gov

L-aspartate can intersect with these signaling pathways, primarily through its role in neurotransmission and metabolism. Aspartate itself is a precursor for the synthesis of the excitatory neurotransmitter N-acetylaspartate (NAA). More significantly, it is metabolically linked to glutamate, the primary excitatory neurotransmitter in the central nervous system. Glutamate activates N-methyl-D-aspartate receptors (NMDARs), which are ligand-gated ion channels that, upon activation, allow Ca²⁺ influx. preprints.org This Ca²⁺ influx is a critical trigger for synaptic plasticity and other neuronal functions. preprints.org Therefore, by influencing the availability of glutamate, L-aspartate metabolism can indirectly modulate NMDAR-dependent calcium signaling.

In animal and cell models, various signaling pathways are shown to be Ca²⁺-dependent or to regulate Ca²⁺-dependent processes. For instance, the mitogen-activated protein kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are often intertwined with Ca²⁺ signaling in regulating cellular functions like proliferation and inflammation. mdpi.comdovepress.com Studies in animal models have shown that modulation of these pathways can affect neuroinflammatory responses and pain perception, processes where both Ca²⁺ signaling and neurotransmitter systems play crucial roles. dovepress.com

Regulation of Intracellular Calcium Homeostasis

The maintenance of calcium (Ca²⁺) homeostasis is critical for a multitude of cellular processes, and both calcium itself and L-aspartate play roles in its intricate regulation. Under resting conditions, the concentration of free calcium in the cytoplasm is maintained at approximately 100 nM, which is about 10,000 times lower than in the extracellular environment. nih.gov This steep gradient is crucial for Ca²⁺'s function as a ubiquitous second messenger and is actively maintained by a system of pumps, channels, and exchangers located on the plasma membrane and the membranes of intracellular organelles. nih.gov

Key intracellular Ca²⁺ buffers include the endoplasmic reticulum (ER) and mitochondria. nih.gov Upon a rise in cytosolic Ca²⁺, sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps actively transport Ca²⁺ into the ER, while the mitochondrial Ca²⁺ uniporter (MCU) facilitates its uptake into the mitochondrial matrix. nih.govnih.gov This sequestration of Ca²⁺ by organelles helps to shape the spatial and temporal characteristics of calcium signals. nih.gov

L-aspartate is linked to calcium homeostasis primarily through its function in mitochondrial metabolism. The mitochondrial aspartate-glutamate carrier (AGC), a key component of the malate-aspartate shuttle, is directly regulated by calcium. nih.gov This establishes a feedback loop where cellular calcium levels can influence mitochondrial energy production, which in turn provides the ATP needed to power the ion pumps that maintain calcium homeostasis. Furthermore, studies using L-Ornithine L-Aspartate (LOLA) have demonstrated that this compound can modulate intracellular calcium homeostasis by increasing the expression and activity of sodium-calcium exchangers (NCXs), which contributes to the reduction of cytosolic Ca²⁺ levels. nih.govnih.gov

Function of Aspartate/Glutamate Carriers (AGCs) and the Malate-Aspartate Shuttle in Calcium Dynamics

The malate-aspartate shuttle is a vital metabolic pathway that transfers reducing equivalents in the form of NADH from the cytosol into the mitochondrial matrix. mdpi.com This process is essential for aerobic respiration, as it allows the electrons from cytosolic NADH to be utilized by the electron transport chain to generate ATP. mdpi.com The shuttle's operation depends on the coordinated action of enzymes in the cytosol and mitochondria, and two crucial mitochondrial membrane transporters: the oxoglutarate carrier and the aspartate/glutamate carrier (AGC). mdpi.com

The AGCs are central to the shuttle's function, catalyzing the exchange of mitochondrial aspartate for cytosolic glutamate across the inner mitochondrial membrane. mdpi.com A key feature of AGCs is their direct regulation by calcium. nih.govresearchgate.net The two primary mammalian isoforms, AGC1 (also known as aralar) and AGC2 (or citrin), possess N-terminal extensions with EF-hand motifs that bind Ca²⁺. nih.gov This binding activates the carrier, thereby stimulating the activity of the entire malate-aspartate shuttle. researchgate.netnih.gov

The sensitivity of the shuttle to calcium activation differs depending on the AGC isoform present. In tissues like the brain and skeletal muscle, where aralar is the major isoform, the shuttle is activated by Ca²⁺ with a half-maximal concentration (S₀.₅) of 280-350 nM. nih.gov In contrast, in the liver, where citrin is predominant, the S₀.₅ for Ca²⁺ activation is lower, at 100-150 nM. nih.gov This direct regulatory link means that increases in cytosolic calcium, which often signal a higher cellular energy demand, can directly enhance the capacity of the malate-aspartate shuttle to provide reducing equivalents to the mitochondria, thereby coupling cellular Ca²⁺ signaling with energy metabolism. mdpi.comjneurosci.org

Interactions with Ion Channels and Receptors (e.g., N-methyl-D-aspartate receptor)

L-aspartate, along with glutamate, is a primary excitatory neurotransmitter in the central nervous system and functions as a direct agonist for the N-methyl-D-aspartate (NMDA) receptor. nih.govwikipedia.org The NMDA receptor is a unique ionotropic receptor that functions as a non-selective cation channel with high permeability to Ca²⁺. wikipedia.orgnih.gov

The activation of the NMDA receptor is a complex process that requires the simultaneous binding of two agonists (glutamate or aspartate) and a co-agonist (glycine or D-serine). wikipedia.org Crucially, the channel's function is also voltage-dependent. At resting membrane potential, the channel pore is blocked by a magnesium ion (Mg²⁺). wikipedia.org This block is only relieved when the neuron is sufficiently depolarized, typically by the activation of nearby AMPA receptors. wikipedia.org This dual requirement for both ligand binding and depolarization allows the NMDA receptor to act as a "coincidence detector," opening to allow significant Ca²⁺ influx only when both presynaptic (neurotransmitter release) and postsynaptic (depolarization) activity occur concurrently. wikipedia.org

The influx of Ca²⁺ through the NMDA receptor is a pivotal event that triggers downstream signaling cascades involved in synaptic plasticity, the cellular mechanism underlying learning and memory. nih.govplos.org Studies have shown that the application of L-aspartate can modulate NMDA channel activity in a concentration-dependent manner. nih.gov This interaction highlights a direct mechanism by which L-aspartate influences neuronal function by gating a major channel for calcium entry into the cell, thereby initiating critical signaling pathways. mdpi.com

Mitochondrial Calcium Cycling and Its Impact on Cellular Function

This cycling is not merely for buffering; it also has a profound impact on mitochondrial function itself. Elevated matrix Ca²⁺ levels stimulate several dehydrogenases in the tricarboxylic acid (TCA) cycle and the F₁F₀-ATP synthase, thereby upregulating ATP production to meet increased cellular energy demands. jneurosci.org However, excessive mitochondrial Ca²⁺ uptake can be detrimental, leading to the opening of the mitochondrial permeability transition pore, dissipation of the mitochondrial membrane potential, and initiation of apoptotic cell death. nih.gov

Cellular Responses to Calcium L-Aspartate (In Vitro and In Planta)

Influence on Plant Cell Wall Metabolism and Ultrastructure

In plants, calcium is a well-established component of the cell wall, where it provides structural integrity by cross-linking pectic polysaccharides. nih.gov Recent studies investigating the application of this compound, particularly in nanoparticle form (Ca(L-asp)-NPs), have revealed specific influences on cell wall metabolism and structure.

In research on rapeseed (Brassica napus L.), treatment with Ca(L-asp)-NPs was found to alter the composition and enzymatic activity within the root cell walls. nih.gov Specifically, the application increased the content of pectin (B1162225) and enhanced the activity of several cell wall-modifying enzymes, including pectin methylesterase (PME), cellulase (B1617823) (CE), polygalacturonase (PG), and β-galactosidase (β-Gal). nih.gov

These biochemical changes were accompanied by observable modifications to the root's ultrastructure. rsc.org Plants treated with Ca(L-asp)-NPs exhibited well-organized intracellular cortical cells in the root's cross-section. rsc.org Furthermore, the treatment led to an increase in both the diameter of the root system and the thickness of the cortex, suggesting a role for this compound in promoting robust physical development of the root structure. rsc.org

Effects on Plant Root Growth and Macro/Micronutrient Uptake

Beyond stimulating growth, this compound also influences the uptake and distribution of various mineral nutrients. Its application was positively correlated with the accumulation of different calcium forms, such as Ca-pectinate and Ca-phosphate, in both the roots and leaves of the plant. nih.gov A long-term pot experiment provided more detailed insights into its effect on a range of nutrients, showing that treatment with Ca(L-asp)-NPs could selectively modify nutrient uptake. rsc.org

The table below summarizes the observed effects on nutrient uptake in rapeseed roots following treatment with this compound nanoparticles.

Data sourced from a study on Brassica napus L. treated with 200 mg kg⁻¹ Ca(L-asp)-NPs. rsc.org

Impact on General Cell Proliferation and Growth

The proliferation and growth of cells are fundamentally dependent on the availability of essential building blocks for the synthesis of macromolecules like proteins and nucleic acids. L-aspartate, a non-essential amino acid, plays a pivotal role in these biosynthetic processes. Its availability can become a rate-limiting factor for cell proliferation, particularly under conditions of metabolic stress such as hypoxia or when mitochondrial respiration is impaired. encyclopedia.pubresearchgate.netnih.gov

L-aspartate serves as a crucial precursor for the de novo synthesis of purines and pyrimidines, the essential components of DNA and RNA. researchgate.netresearchgate.net Without an adequate supply of aspartate, nucleotide synthesis is hampered, thereby impeding DNA replication and cell division. Furthermore, L-aspartate is a proteinogenic amino acid, directly incorporated into newly synthesized proteins. encyclopedia.pub It also acts as a precursor for the synthesis of other amino acids, including asparagine and arginine, which are also vital for cell growth. encyclopedia.pub

Research in various cancer cell lines has highlighted the critical nature of aspartate availability. In environments with low oxygen (hypoxia), a common feature of solid tumors, the synthesis of aspartate via the electron transport chain (ETC) is inhibited. researchgate.netnih.gov In such scenarios, the ability of cancer cells to proliferate is directly linked to their capacity to acquire or synthesize aspartate through alternative means. researchgate.netnih.gov Studies have shown that increasing the import of aspartate into cancer cells can enhance their proliferation under hypoxic conditions. researchgate.netnih.gov This dependency underscores the fundamental role of aspartate in supporting rapid cell division. mit.edu

Calcium, the other component of this compound, is a ubiquitous second messenger that regulates numerous cellular processes, including the cell cycle and proliferation. nih.gov Fluctuations in intracellular calcium concentrations are critical for the progression through different phases of the cell cycle. nih.gov Calcium signaling pathways can influence the expression and activity of proteins that drive cell division. nih.gov Therefore, the provision of calcium alongside L-aspartate could potentially support the cellular machinery required for growth.

While much of the research has focused on the role of L-aspartate in the context of cancer, its fundamental role in nucleotide and protein synthesis is applicable to all proliferating cells. encyclopedia.pubresearchgate.net In model systems, alterations in aspartate levels have been shown to affect cell function in various cell types, including immune cells and endothelial cells. researchgate.net

Table 1: Research Findings on the Role of L-Aspartate in Cell Proliferation

Model System/Cell Line Condition Key Finding Reference
Various Cancer Cell LinesInhibition of Electron Transport Chain (ETC)Aspartate availability is a major determinant of sensitivity to ETC inhibition; importing aspartate promotes resistance. nih.gov
Human Glioblastoma TumorsHypoxiaAspartate levels negatively correlate with the expression of hypoxia markers, suggesting it is a limiting metabolite for tumor growth in vivo. researchgate.net
A549 and PANC-1 Cancer CellsHypoxia (0.5% oxygen)Exogenous aspartate or nucleoside supplementation can rescue cell proliferation under hypoxic conditions. nih.gov
Breast Cancer ModelGeneral ProliferationAsparagine, synthesized from aspartate, governs metastasis, highlighting the role of the aspartate metabolic pathway in cancer progression. encyclopedia.pub

Role in Oxidative Stress Mitigation and Gut Microbiota Modulation

Oxidative Stress Mitigation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through antioxidant defenses. nih.gov Both L-aspartate and calcium are implicated in the complex interplay of cellular redox homeostasis.

L-aspartate is a key component of the malate-aspartate shuttle (MAS). encyclopedia.pubnih.gov This shuttle is crucial for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria, which is essential for efficient ATP production through oxidative phosphorylation. nih.gov By maintaining mitochondrial function, the MAS helps to prevent the excessive production of ROS that can occur when the electron transport chain is dysfunctional. wikipedia.org A deficit in aspartate can lead to an impaired MAS, potentially contributing to oxidative stress. encyclopedia.pub

Furthermore, studies on the artificial sweetener aspartame (B1666099), which is metabolized into aspartic acid, phenylalanine, and methanol, have investigated its relationship with oxidative stress. researchgate.net While some studies suggest that high consumption of aspartame may lead to an imbalance in the oxidant-antioxidant status, others focus on the antioxidant potential of its constituent amino acids. researchgate.netmdpi.comresearchgate.net For instance, aspartate is involved in the synthesis of glutathione, a major endogenous antioxidant. nih.gov

Calcium signaling is also intricately linked with oxidative stress. nih.govmdpi.com Mitochondrial calcium overload can lead to increased ROS production and the opening of the mitochondrial permeability transition pore, which can trigger cell death. mdpi.com Conversely, physiological calcium signals are necessary to stimulate enzymes in the Krebs cycle and ATP synthesis, which helps to maintain mitochondrial health and prevent oxidative stress. wikipedia.orgmdpi.com Therefore, maintaining calcium homeostasis is critical for mitigating oxidative stress. nih.gov

Gut Microbiota Modulation

The gut microbiota plays a significant role in host metabolism and immune function. Both dietary L-aspartate and calcium have been shown to modulate the composition and function of the gut microbial community.

Studies in animal models have demonstrated that dietary supplementation with L-aspartate can alleviate colitis by improving antioxidant capacity and modulating the gut microbiota. mdpi.comresearchgate.net In a mouse model of colitis, aspartate treatment was shown to increase the relative abundance of beneficial bacteria such as Lactobacillus and Alistipes at the genus level, and Bacteroidetes at the phylum level, while decreasing potentially harmful bacteria. mdpi.comresearchgate.net This suggests that L-aspartate can exert a positive influence on gut health by fostering a more favorable microbial composition.

Similarly, calcium supplementation has been shown to have a prebiotic-like effect on the gut microbiota. nih.govresearchgate.net In studies with dietary obese mice, calcium supplementation led to an increase in the abundance of Bifidobacterium sp. and modulated the Bacteroides/Prevotella ratio. nih.govmdpi.com These changes were associated with a healthier metabolic profile, including lower levels of plasma endotoxins. nih.gov The modulation of the gut microbiota by calcium is thought to be one of the mechanisms by which it influences host energy balance. researchgate.net

The combination of L-aspartate and calcium in a single compound could therefore potentially offer a synergistic effect on gut health, by simultaneously providing a beneficial amino acid and a mineral with prebiotic-like properties to the gut ecosystem.

Table 2: Research Findings on the Role of L-Aspartate and Calcium in Gut Microbiota Modulation

Model System Intervention Key Findings on Gut Microbiota Reference
DSS-induced Colitis Mouse ModelAspartate (Asp)Increased abundance of Lactobacillus and Alistipes; increased Bacteroidetes phylum. mdpi.comresearchgate.net
Dietary Obese Mice (High-Fat Diet)Calcium SupplementationConferred a prebiotic-like effect; modulated microbiota composition. nih.gov
High-Fat Diet Mouse ModelCalcium SupplementationIncreased the number of Bifidobacterium sp. and the Bacteroides/Prevotella ratio. mdpi.com

Comparative Bioavailability and Absorption Mechanisms of Calcium L Aspartate in Non Human Models

In Vitro Gastrointestinal Digestion Models for Calcium Release and Complex Stability

In vitro digestion models are instrumental in simulating the physiological conditions of the stomach and small intestine to predict the stability and calcium release patterns of supplements. researchgate.net These models allow for a controlled assessment of how a compound like calcium L-aspartate behaves under varying pH and enzymatic conditions characteristic of the digestive tract. researchgate.net

The stability of a calcium chelate during digestion is crucial for maintaining calcium in a soluble and absorbable form. Studies utilizing simulated gastrointestinal digestion and dialysis have evaluated the anti-digestibility and calcium-binding capacity of various calcium preparations.

In one comparative study, the calcium-binding content of this compound (Ca L-ASP) was assessed after undergoing in vitro simulated gastrointestinal digestion. The results indicated that Ca L-ASP retained a remarkably high percentage of its bound calcium. Specifically, the calcium still bound to the aspartate carrier after digestion accounted for 99.44% of the total calcium in the compound. cabidigitallibrary.org This suggests a high degree of stability within the simulated gastric and intestinal environments, which is a favorable characteristic for calcium bioavailability as it can prevent the precipitation of calcium ions. cabidigitallibrary.org

Table 1: Comparative Calcium-Binding Content of Different Calcium Preparations After In Vitro Digestion cabidigitallibrary.org

Calcium PreparationCalcium-Binding Content After Digestion (% of Total Calcium)
This compound (Ca L-ASP) 99.44%
Casein Phosphopeptide Calcium (CPP-Ca)97.32%
Casein Phosphopeptide + Calcium Chloride (CPP+Ca)45.70%

This interactive table summarizes the percentage of calcium that remained bound to its carrier after simulated gastrointestinal digestion, highlighting the stability of each complex.

While this compound demonstrates high stability in terms of its calcium-binding content, its fundamental structure undergoes significant alterations during simulated digestion. cabidigitallibrary.org Spectroscopic analyses, including ultraviolet and infrared spectroscopy, alongside scanning electron microscopy, have been used to compare the structure of the compound before and after digestion. cabidigitallibrary.org

The findings revealed that although the calcium remained largely chelated, the basic structure of the this compound complex was substantially changed by the digestive process. cabidigitallibrary.org Further characterization of L-aspartic acid chelated calcium derived from oyster shells using Fourier-transform infrared (FT-IR) spectroscopy and X-ray diffraction (XRD) has shown that the chelate is formed through interactions between the calcium and the carboxyl and amino groups of L-aspartic acid, resulting in a typical amorphous structure. researchgate.net These structural analyses are crucial for understanding the state in which the chelate is presented to the intestinal epithelium for absorption.

Intestinal Absorption Mechanisms in Cell Line Models (e.g., Caco-2)

The Caco-2 cell line, derived from human colon cancer cells, is a widely accepted in vitro model for studying intestinal absorption. nih.govmdpi.com These cells differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the barrier function of the human intestinal epithelium and allowing for the investigation of transport mechanisms. nih.govmdpi.com

Intestinal calcium absorption occurs via two primary routes: the transcellular and paracellular pathways. nih.govwjgnet.com

Transcellular transport is an active, saturable process where calcium moves through the intestinal epithelial cells. It involves calcium entering the cell across the apical membrane, binding to transport proteins like calbindin, and being extruded across the basolateral membrane into the bloodstream. wjgnet.commadbarn.com This pathway is highly regulated, primarily by vitamin D. nih.gov

Paracellular transport is a passive, non-saturable process where calcium moves between the intestinal cells through tight junctions. nih.govwikipedia.org This route is largely dependent on the electrochemical gradient and the permeability of the tight junctions. nih.govnih.gov While considered passive, this pathway can also be regulated. nih.gov

Both pathways are crucial for maintaining calcium homeostasis, and their relative contributions depend on factors like the luminal calcium concentration. nih.gov

Research using Caco-2 cell models has demonstrated that chelating calcium with peptides or amino acids can significantly enhance its transport across the intestinal monolayer. nih.gov These chelates are thought to improve calcium utilization by increasing solubility and utilizing specific transport systems. mdpi.com

Studies have shown that various peptide-calcium chelates can significantly increase calcium transport in Caco-2 cells compared to inorganic calcium salts like calcium chloride. researchgate.netresearchgate.net For example, a peptide-calcium chelate derived from antler bone was found to significantly enhance calcium transport across a Caco-2 cell monolayer. researchgate.net Similarly, walnut peptide-calcium chelates also showed significantly higher calcium absorption in Caco-2 cells compared to calcium gluconate and calcium chloride. researchgate.net This enhancement is often linked to the upregulation of calcium transport-related proteins. For instance, some peptide-calcium chelates have been shown to increase the expression of transient receptor potential vanilloid (TRPV) channels, such as TRPV5 and TRPV6, which are critical for the transcellular absorption of calcium. mdpi.com

Table 2: Selected Studies on Enhanced Calcium Transport by Chelates in Caco-2 Cell Models

Chelate SourceModelKey FindingReference
Antler Bone Peptide-CaCaco-2 Cell MonolayerSignificantly increased calcium transport. researchgate.net
Walnut Peptide-CaCaco-2 CellsHigher calcium absorption than Calcium gluconate and CaCl₂. researchgate.net
Mytilus edulis PeptideCaco-2 Cell MonolayerPromoted calcium absorption and transport. nih.gov
Casein Phosphopeptide-CaCaco-2 CellsMore bioavailable than this compound; increased TRPV6/TRPV5 expression. mdpi.com

This interactive table presents findings from various studies using the Caco-2 cell model to investigate the enhanced absorption of peptide-chelated calcium.

Animal Model Studies on Calcium Bioavailability and Tissue Accumulation

Research in rat models has provided evidence for the effectiveness of L-aspartic acid chelated calcium in improving calcium bioavailability. In a study using a calcium-deficient rat model, L-aspartic acid chelated calcium from an oyster shell source (ACOS) was compared with other calcium sources. researchgate.net The results demonstrated that the ACOS group had a significantly higher calcium apparent absorption rate. researchgate.net Furthermore, this group showed improvements in serum biochemical markers, bone growth indexes (such as femur length and weight), and bone biomechanical properties. researchgate.net Another study noted that L-aspartic acid calcium promotes bone growth in rats with low calcium levels. scielo.br

These findings suggest that the chelation of calcium with L-aspartic acid not only enhances its absorption from the intestine but also promotes its deposition into bone tissue, thereby improving bone health parameters in animal models. researchgate.netscielo.br

Table 3: Effects of L-Aspartic Acid Chelated Calcium (ACOS) in a Calcium-Deficient Rat Model researchgate.net

ParameterEffect of ACOS Treatment
Calcium Apparent Absorption Rate Significantly increased compared to control groups.
Serum Biochemical Indexes Improved levels of calcium, phosphorus, and alkaline phosphatase.
Bone Growth Indexes Increased femur length, weight, and density.
Bone Biomechanical Properties Enhanced bone strength.
Bone Metabolism Regulation Upregulated serum osteoprotegerin (OPG) and downregulated RANKL levels.

This interactive table summarizes the significant positive effects of L-aspartic acid chelated calcium (ACOS) observed in an animal study on calcium-deficient rats.

Comparative Bioavailability Studies with Other Calcium Sources (e.g., Calcium Carbonate, Calcium Gluconate, Calcium Citrate)

Research in non-human models suggests that organic calcium salts, such as this compound, may offer bioavailability advantages over inorganic sources like calcium carbonate. Organic calcium sources are noted for their ability to form complexes with calcium, which can prevent its precipitation with substances like phosphate (B84403) or oxalate (B1200264) in the intestine, thus enhancing its availability for absorption. nih.gov

A study conducted in mice compared the effects of various calcium minerals, including this compound, calcium carbonate, calcium citrate (B86180), and calcium gluconate. The findings indicated that mice fed organic calcium minerals, including this compound, exhibited lower duodenal mRNA expression of calcium transporters compared to those fed some inorganic forms. nih.gov While this may seem counterintuitive, it is associated with a systemic response to calcium levels. Furthermore, research in rat models has shown that L-aspartic acid calcium effectively promotes bone growth in rats with low calcium levels, implying efficient absorption and utilization. scielo.br

Table 1: Comparative Bioavailability and Absorption of Calcium Sources in Non-Human Models

Calcium Source Animal Model Key Findings Reference
This compound Mice Lowered duodenal mRNA expression of Ca transporters. nih.gov
L-Aspartic Acid Calcium Rats Promoted bone growth in calcium-deficient models. scielo.br
Organic Ca Minerals (general) Mice Can form complexes preventing Ca precipitation. nih.gov
Calcium Carbonate Rats Often used as a standard for comparison. scielo.brdoi.org
Calcium Citrate Rats Showed bone loss prevention in ovariectomized rats. scirp.org

| Calcium Ascorbate | Rats | Demonstrated higher bioavailability than calcium acetate. | researchgate.net |

Effects on Bone Mineral Density and Biomechanical Properties

The ultimate measure of a calcium supplement's efficacy is its ability to be incorporated into bone, thereby improving its density and strength. In non-human models, this compound has demonstrated positive effects on bone parameters.

A study focusing on rats with low calcium levels reported that L-aspartic acid calcium promotes bone growth and improves Bone Mineral Density (BMD). scielo.br In a comparative study, two different calcium supplements, a calcium-complex amino-acid chelate and a multi-mineral compound, were both found to improve the BMD of rats. scielo.br This supports the concept that chelated forms of calcium, such as this compound, are effective in enhancing bone health.

Further research using ovariectomized rats, a common model for postmenopausal osteoporosis, has shown that certain forms of calcium can prevent bone loss. For example, stable amorphous calcium carbonate was found to increase morphometric bone parameters and promote bone formation in the tibia cancellous bone when compared to calcium carbonate and calcium citrate. scirp.org While not this compound, this highlights the significant impact the calcium salt's form can have on bone health outcomes in animal models. Studies on other organic calcium compounds, like calcium-binding polypeptides, have also shown an increase in femoral BMD in mice, further supporting the potential of organic calcium sources for improving bone health. scielo.br

Table 2: Effects of Calcium Supplementation on Bone Parameters in Rat Models

Calcium Source Animal Model Effect on Bone Mineral Density (BMD) Effect on Biomechanical Properties Reference
L-Aspartic Acid Calcium Rats (low calcium) Promotes bone growth and improves BMD. Data not specified in the source. scielo.br
Calcium-complex amino-acid chelate Rats Improved BMD (0.26 g/cm²). Data not specified in the source. scielo.br
Calcium-binding collagen polypeptide Mice Increased femoral BMD. Data not specified in the source. scielo.br

| Amorphous Calcium Carbonate | Ovariectomized Rats | Increased morphometric bone parameters. | Prevented bone loss. | scirp.org |

Impact on Serum Biochemical Markers Related to Bone Metabolism (e.g., OPG, RANKL, ALP)

The process of bone remodeling is regulated by a complex interplay of signaling molecules, including osteoprotegerin (OPG), receptor activator of nuclear factor-κB ligand (RANKL), and alkaline phosphatase (ALP). The balance between OPG (which inhibits bone resorption) and RANKL (which promotes it) is a critical determinant of bone health. nih.govnih.gov

In a study on mice, supplementation with this compound resulted in lower serum levels of 1,25-dihydroxyvitamin D3 and slightly lower levels of parathyroid hormone (PTH) compared to control groups. nih.gov These hormones are central to calcium homeostasis and bone metabolism. Lower PTH levels generally indicate sufficient calcium absorption.

While direct evidence on the effect of this compound on OPG and RANKL levels in non-human models is limited in the reviewed literature, studies on similar organic calcium compounds provide some insights. For instance, in a study on mice, high doses of calcium-binding collagen were found to increase bone density while maintaining alkaline phosphatase (ALP) activity within the normal range. scielo.br Another study using calcium-binding oligopeptides from bonito hydrolysate in a calcium-deficient rat model demonstrated an inhibition of ALP activity, which can be elevated during periods of high bone turnover. scielo.br

Table 3: Influence of Organic Calcium on Serum Biochemical Markers in Animal Models

Compound Animal Model Effect on ALP Effect on OPG/RANKL Other Relevant Findings Reference
This compound Mice Data not specified. Data not specified. Lowered serum 1,25(OH)2D3 and PTH. nih.gov
Calcium-binding collagen Mice Maintained normal ALP activity. Data not specified. Increased bone density. scielo.br

| Calcium-binding oligopeptides | Rats (Ca-deficient) | Inhibited ALP activity. | Data not specified. | Improved calcium bioavailability. | scielo.br |

Influence on Heavy Metal Oral Bioavailability (e.g., Lead, Cadmium, Arsenic)

Elevated dietary calcium intake is known to reduce the oral bioavailability of toxic heavy metals. A mouse bioassay was conducted to assess the ability of different calcium minerals to reduce the oral bioavailability of lead (Pb), cadmium (Cd), and arsenic (As) from indoor dust. nih.gov

The study revealed that while all tested calcium minerals lowered the relative bioavailability of these heavy metals, their efficacy varied. nih.gov In the case of arsenic, mice fed this compound showed the lowest oral bioavailability of arsenic, with a 41% to 72% lower bioavailability compared to the control group fed dust alone. nih.gov Furthermore, supplementation with this compound resulted in a 27% to 59% lower concentration of arsenic in the femur bone of the mice. nih.gov

For lead and cadmium, other calcium forms like calcium hydrogen phosphate showed the most significant reduction in bioavailability. However, organic calcium minerals, including this compound, were also effective. Mice fed organic calcium minerals demonstrated lower duodenal mRNA expression of calcium transporters, which are also involved in the transport of lead and cadmium. nih.gov

Table 4: Effect of this compound on Heavy Metal Bioavailability in Mice

Heavy Metal Reduction in Oral Bioavailability with this compound Reduction in Femur Concentration with this compound Reference
Arsenic (As) 41% - 72% 27% - 59% nih.gov
Lead (Pb) Less effective than CaHPO₄, but still contributed to reduction. Data indicates CaHPO₄ was most effective. nih.gov

| Cadmium (Cd) | Contributed to a reduction of 4% - 63% (range for organic Ca). | Data indicates CaHPO₄ was most effective. | nih.gov |


Environmental and Geological Interactions of L Aspartate and Calcium

Adsorption Phenomena on Mineral Surfaces (e.g., Brucite, Rutile)

The adsorption of L-aspartate onto mineral surfaces is a complex process governed by the physicochemical properties of both the amino acid and the mineral, as well as the surrounding aqueous environment. Studies on minerals such as brucite [Mg(OH)₂] and rutile (α-TiO₂) have revealed specific mechanisms and dependencies that control these interactions.

The extent of L-aspartate adsorption on mineral surfaces is strongly dependent on the pH of the aqueous solution, which dictates the surface charge of the mineral and the speciation of the amino acid. For rutile, which has a point of zero charge (pHPZC) of approximately 5.4, adsorption of L-aspartate is most favorable below pH 6. researchgate.net In this pH range, the rutile surface is positively charged, while the aspartate molecule (isoelectric point, pI ≈ 2.98) is negatively charged, leading to electrostatic attraction. researchgate.netacs.org As the pH increases above the pHPZC, the rutile surface becomes negatively charged, causing electrostatic repulsion and a decrease in aspartate adsorption. researchgate.net At a pH of around 4, a maximum of 1.2 µmol of aspartate can be adsorbed per square meter of rutile. researchgate.net

Ionic strength also plays a crucial role. For rutile, at pH values between 3 and 5, a decrease in ionic strength leads to an increase in aspartate adsorption. researchgate.net This is characteristic of outer-sphere complexation, where the amino acid does not bind directly to the mineral surface but is held by electrostatic forces.

On brucite, which has a much higher pHPZC (around 10.2 to 10.5), the surface is positively charged over a wide pH range. acs.orgcarnegiescience.edu This creates a favorable electrostatic environment for the negatively charged aspartate to adsorb at the near-neutral to alkaline pH conditions often found in environments like serpentinite-hosted hydrothermal vents. carnegiescience.eduresearchgate.net Batch adsorption experiments conducted at a pH of approximately 10.2 showed that up to 1.0 µmol of aspartate adsorbed per square meter of brucite. carnegiescience.edu However, the adsorption was observed to decrease at high concentrations of Mg²⁺, which can be attributed to changes in the surface charge of brucite. carnegiescience.edu

Table 1: Adsorption of L-Aspartate on Mineral Surfaces at Varying pH

This table is interactive. Click on the headers to sort the data.

MineralpHSurface ChargeAspartate ChargeAdsorption LevelReference
Rutile (α-TiO₂)~4.0PositiveNegativeMaximum (~1.2 µmol/m²) researchgate.net
Rutile (α-TiO₂)> 5.4NegativeNegativeDecreased researchgate.net
Brucite [Mg(OH)₂]~10.2PositiveNegativeHigh (~1.0 µmol/m²) carnegiescience.edu

Electrostatic forces are a primary driver of L-aspartate adsorption on mineral surfaces. The interaction is largely governed by the relationship between the mineral's point of zero charge (pHPZC) and the isoelectric point (pI) of the amino acid. acs.org

For instance, the surface of calcite (pHPZC = 9.5) is positively charged between a pH of 3.0 and 9.5, leading to a strong electrostatic attraction for the negatively charged aqueous aspartate (pI = 2.98). acs.orgacs.org This results in greater adsorption of aspartate compared to amino acids like lysine (B10760008) (pI = 9.74), which would be positively charged or neutral in this pH range. acs.org Similarly, the adsorption of L-aspartate on rutile is highest in the pH range between its pI (~2.98) and the mineral's pHPZC (~5.4), where the opposing charges lead to maximum electrostatic attraction. researchgate.net

The structure of the electrical double layer (EDL) at the mineral-water interface is critical. nih.gov Ions from the solution, including those that determine the ionic strength (like Na⁺ and Cl⁻) and potential-determining ions (H⁺ and OH⁻), arrange themselves near the charged mineral surface, influencing the electrostatic potential that an approaching aspartate molecule experiences. nih.govnih.gov Molecular dynamics simulations and experimental work show that favorable electrostatic interactions, stabilized by hydrogen bonds (both direct and water-bridged), drive the adsorption hierarchy of biomolecules on clay surfaces. nih.gov Amino acids with charged side chains, like aspartate, exhibit strong electrostatic attraction to oppositely charged mineral surfaces. nih.gov

The presence of dissolved divalent cations, particularly Ca²⁺, can significantly enhance the adsorption of L-aspartate on mineral surfaces, a phenomenon known as cooperative adsorption. researchgate.netcarnegiescience.edu This effect is especially pronounced on brucite. carnegiescience.educarnegiescience.edu Studies have shown that in the presence of 4.0 x 10⁻³ M Ca²⁺, the surface adsorption of aspartate on brucite can double, reaching up to 2.0 µmol/m². carnegiescience.edu

This enhancement is attributed to a "cation-bridge" mechanism. acs.org The positively charged Ca²⁺ ions first adsorb to the brucite surface, making the surface charge significantly more positive. carnegiescience.educarnegiescience.edu This modified surface then strongly attracts the negatively charged aspartate molecules. carnegiescience.edu A surface complexation model suggests that a cooperative calcium-aspartate complex forms at the brucite-water interface. acs.orgcarnegiescience.edu In this configuration, the calcium-aspartate complex is the predominant surface species, indicating that the increased adsorption of aspartate is primarily driven by the initial adsorption of calcium. carnegiescience.edu

In competitive adsorption experiments with a mixture of five amino acids (aspartate, glycine, lysine, leucine, and phenylalanine), the addition of 4.1 mM CaCl₂ led to the selective adsorption of aspartate on brucite. carnegiescience.edu Aspartate adsorption increased from 0.7 µmol/m² to 1.6 µmol/m², while the adsorption of the other four amino acids decreased. acs.orgcarnegiescience.edu In the presence of calcium, aspartate adsorption was 6 to 12 times greater than the other amino acids in the mixture. acs.org This highlights the crucial role of the dissolved ion profile of a geochemical environment in selectively concentrating specific biomolecules. researchgate.netcarnegiescience.edu

Table 2: Effect of Calcium on L-Aspartate Adsorption on Brucite [Mg(OH)₂] at pH ~10.2

This table is interactive. Click on the headers to sort the data.

ConditionInitial Aspartate ConcentrationAdsorbed Aspartate (µmol/m²)Other Amino Acids Adsorbed (µmol/m²)Reference
Without CaCl₂Equimolar Mixture (up to 150 µM)up to 0.71~0.4 acs.orgcarnegiescience.edu
With 4.1 mM CaCl₂Equimolar Mixture (up to 150 µM)up to 1.60.2 - 0.3 acs.orgcarnegiescience.edu
High Ca²⁺ (4.0 x 10⁻³ M)Aspartate onlyup to 2.0N/A carnegiescience.edu

Implications for Biomineralization Processes and Geochemical Cycles

The selective adsorption of L-aspartate, particularly when mediated by calcium, has profound implications for biomineralization and broader geochemical cycles. Biomineralization is the process by which living organisms produce minerals, often to form hard tissues like shells and skeletons. rruff.infonih.gov Many of the proteins that control these processes are rich in acidic amino acids, such as aspartate and glutamate (B1630785). rruff.infobohrium.com

The interaction between aspartate and calcite (CaCO₃) surfaces demonstrates this control. Aspartate-rich proteins can modify the morphology of growing calcite crystals by selectively binding to and stabilizing certain crystal faces, such as the {0001} face. rruff.info This interaction is believed to be controlled by a combination of electrostatic attraction and a geometric match between the carboxylate groups of aspartate and the calcium atoms on the crystal surface. rruff.info The cooperative effect of calcium in binding aspartate to mineral surfaces provides a potential mechanism for the evolution of calcium-binding proteins (CaBPs), which are fundamental to many biomineralization processes. acs.orgacs.org The preferential concentration of calcium-aspartate complexes at mineral-water interfaces could have been a key step in the polymerization of primordial proteins. acs.org

Beyond biomineralization, these adsorption processes influence the fate and transport of amino acids in the environment, affecting the biogeochemical cycling of elements like carbon and nitrogen. mdpi.comunifi.it Mineral surfaces can act as reservoirs for amino acids, controlling their bioavailability for microbial communities and their potential for preservation in the geological record. mdpi.comresearchgate.net The selective adsorption of certain amino acids over others on different minerals can influence the composition of organic matter in soils and sediments, impacting everything from soil fertility to the interpretation of nitrogen isotope biosignatures in ancient rocks. unifi.itnih.govresearchgate.net Therefore, understanding the molecular-level interactions at mineral-water interfaces is crucial for building comprehensive models of Earth's biogeochemical cycles. researchgate.net

Future Research Trajectories and Methodological Innovations for Calcium L Aspartate

Development of Advanced Spectroscopic and Imaging Techniques for Real-time Interaction Monitoring

Future investigations into Calcium L-Aspartate will greatly benefit from the development and application of sophisticated spectroscopic and imaging techniques. These methods are crucial for monitoring the dynamic interactions of this compound with biological molecules and systems in real-time and at high resolution.

Advanced spectroscopic methods such as two-dimensional infrared (2D IR) spectroscopy can be employed to decipher the complex vibrational signatures of this compound as it interacts with peptides and proteins. nih.gov This technique allows for the identification of distinct binding sites and the conformational changes that occur upon binding. nih.gov Furthermore, in-situ liquid-phase transmission electron microscopy (TEM) offers the potential to visualize the nucleation and growth of calcium-containing structures in the presence of L-aspartic acid at the nanoscale. rsc.org This can provide unprecedented insights into how this compound influences biomineralization processes. rsc.org

Real-time imaging techniques, such as those utilizing fluorescent probes and advanced microscopy, will be instrumental in tracking the subcellular localization and transport of this compound. By observing its journey within living cells, researchers can better understand its bioavailability and mechanisms of action at a cellular level.

Table 1: Advanced Spectroscopic and Imaging Techniques for this compound Research

TechniqueApplication for this compound ResearchPotential Insights
Two-Dimensional Infrared (2D IR) Spectroscopy Studying the interaction of this compound with peptides and proteins. nih.govIdentification of specific binding sites and conformational changes in biomolecules upon interaction. nih.gov
In-situ Liquid-Phase Transmission Electron Microscopy (TEM) Visualizing the influence of L-aspartic acid on the formation of calcium-containing nanomaterials. rsc.orgUnderstanding the role of this compound in the early stages of biomineralization and crystal growth. rsc.org
Confocal Microscopy with Fluorescent Probes Tracking the uptake and distribution of this compound within living cells.Real-time monitoring of subcellular localization and transport pathways.
Serial Block-Face Scanning Electron Microscopy (SBEM) Three-dimensional ultrastructural analysis of cells and tissues treated with this compound. mdpi.comDetailed morphological changes and interactions at the organelle level. mdpi.com

Application of Multiscale Computational Approaches for Complex System Modeling

To complement experimental observations, multiscale computational modeling presents a powerful tool for simulating the behavior of this compound across different biological scales, from molecular interactions to whole-organism effects. scholarpedia.org These models can integrate data from various sources to predict the compound's behavior in complex biological environments. nih.govnih.gov

At the molecular level, quantum mechanics/molecular mechanics (QM/MM) methods can elucidate the precise nature of the coordination between calcium and L-aspartate and their interactions with water molecules and biological macromolecules. scholarpedia.org At a larger scale, molecular dynamics simulations can model the diffusion and binding of this compound to its targets, such as cell surface receptors or enzymes. rsc.org

By bridging these different scales, researchers can develop comprehensive models that predict how molecular-level interactions translate into cellular and physiological responses. scholarpedia.orgresearchgate.net This is particularly relevant for understanding the role of calcium signaling, where events at the nanodomain level influence cellular and tissue-scale phenomena. nih.govnih.govfrontiersin.org

Integration of Omics Data for Systems-Level Understanding of Metabolic Interplay

A systems-level understanding of the metabolic effects of this compound can be achieved through the integration of various "omics" data, including metabolomics, proteomics, and transcriptomics. nih.gov This approach allows for a holistic view of the cellular and organismal response to this compound supplementation.

Metabolomics studies can identify and quantify the downstream metabolites affected by this compound, providing a snapshot of the metabolic state. mdpi.com For instance, the analysis of alanine, aspartate, and glutamate (B1630785) metabolism has been linked to changes in bone mass. mdpi.com Proteomics can reveal changes in the expression levels of proteins involved in calcium signaling, transport, and binding. Transcriptomics, on the other hand, can identify genes whose expression is modulated by this compound.

By integrating these datasets, researchers can construct detailed metabolic networks and identify key pathways regulated by this compound. nih.govnih.gov This can lead to the discovery of novel biomarkers of its efficacy and a deeper understanding of its role in health and disease. For example, the interplay between aspartate metabolism and nucleotide biosynthesis is critical for cell proliferation. nih.gov

Table 2: Omics Approaches for Studying this compound

Omics FieldAnalytical FocusPotential Discoveries
Metabolomics Comprehensive analysis of small molecule metabolites in biological samples. mdpi.comIdentification of metabolic pathways influenced by this compound, such as amino acid and energy metabolism. mdpi.com
Proteomics Large-scale study of proteins, their structures, and functions.Elucidation of protein networks involved in calcium signaling and transport that are modulated by this compound.
Transcriptomics Study of the complete set of RNA transcripts produced by the genome.Identification of genes and gene regulatory networks that are responsive to this compound.
Integrated Omics Combined analysis of metabolomic, proteomic, and transcriptomic data. nih.govA systems-level understanding of the multifaceted biological effects of this compound. nih.govnih.gov

Exploration of this compound in Non-Traditional Biological Systems and Agricultural Applications

The potential applications of this compound extend beyond traditional human nutritional supplements. Future research should explore its utility in a broader range of biological systems and in agriculture.

In the realm of non-traditional biological systems, the unique properties of L-aspartate as a signaling molecule and its chelation with calcium could be harnessed. For instance, L-aspartic acid is a neurotransmitter, and its calcium salt could be investigated for its effects on neuronal function and development. nih.gov

A significant area of future research lies in agricultural applications. Recent studies have shown that this compound nanoparticles can act as a novel nano-fertilizer. rsc.org In rapeseed (Brassica napus L.), these nanoparticles have been demonstrated to improve root ultrastructure, enhance nutrient uptake, and increase plant yield. rsc.org Further research is warranted to explore the efficacy of this compound nanoparticles in other crops and to understand the underlying mechanisms of improved growth and stress tolerance. rsc.org The application of soluble calcium has been shown to stimulate photosynthesis and increase the size of sellable plant parts. tamu.edu

Design and Synthesis of Novel Calcium Delivery Systems Based on L-Aspartate Conjugates

The development of novel delivery systems is a promising avenue for enhancing the therapeutic potential of various agents, and L-aspartate can serve as a key component in the design of such systems for calcium. The inherent biocompatibility and specific biological roles of L-aspartate make it an attractive molecule for creating targeted and controlled-release calcium delivery platforms.

One innovative approach involves the synthesis of bio-metal-organic frameworks (bio-MOFs) using L-aspartic acid as the organic ligand and calcium as the metal node. rsc.org Such structures have been investigated for applications like managing severe bleeding, demonstrating the potential for creating functional materials based on calcium-aspartate. rsc.org

Furthermore, L-aspartate can be conjugated with other molecules to create novel delivery vehicles. For instance, the principles of drug delivery systems using other amino acids or chelating agents can be adapted. nih.govmdpi.comnih.gov Research into L-aspartate conjugates could lead to the development of systems that can target specific tissues or cells, thereby increasing the local concentration of calcium where it is most needed and minimizing potential systemic effects. The design of such systems could draw inspiration from existing platforms like those developed for bisphosphonates, which also have a high affinity for calcium ions. mdpi.comnih.gov

Q & A

Q. What are the primary methods for synthesizing and characterizing Calcium L-aspartate in laboratory settings?

this compound is synthesized via chelation, where calcium ions bind to L-aspartic acid under controlled pH and temperature. Key characterization techniques include:

  • Elemental analysis (to verify stoichiometry) .
  • FTIR spectroscopy (to confirm carboxylate and amine group coordination) .
  • X-ray diffraction (XRD) (to assess crystallinity and structural stability) .
  • Thermogravimetric analysis (TGA) (to evaluate thermal decomposition profiles) . Standard purity thresholds (≥98%) should be validated using HPLC or mass spectrometry .

Q. How do researchers evaluate the bioavailability of this compound in in vitro models?

Bioavailability studies often employ:

  • Caco-2 cell monolayers to simulate intestinal absorption, measuring calcium transport rates via atomic absorption spectroscopy .
  • pH-dependent solubility assays to mimic gastrointestinal conditions and quantify ion release .
  • Competitive binding studies with other cations (e.g., Mg²⁺, Fe²⁺) to assess interference in uptake .

Q. What experimental models are used to study this compound’s role in calcium signaling pathways?

  • Hippocampal neuron cultures (rat or mouse) for NMDA receptor modulation studies, using patch-clamp techniques to measure calcium influx .
  • Fluorescent calcium indicators (e.g., Fura-2) in cell lines to track intracellular calcium dynamics .
  • Knockout models of calcium-binding proteins (e.g., calmodulin) to probe downstream signaling effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s neuroprotective versus neurotoxic effects be resolved?

Contradictions often arise from differences in:

  • Calcium concentration gradients : High extracellular Ca²⁺ (≥2 mM) induces NMDA receptor desensitization, while low concentrations (≤0.2 mM) enhance excitatory currents .
  • Experimental duration : Acute vs. chronic exposure models yield divergent outcomes in neuronal viability .
  • Methodological rigor : Standardize protocols for cell culture conditions, calcium imaging calibration, and agonist application timing .

Q. What advanced techniques are used to study the interaction between this compound and membrane transporters?

  • Surface plasmon resonance (SPR) to quantify binding affinity with calcium channels or transporters .
  • Cryo-EM for structural insights into chelate-transporter complexes .
  • Isotope tracing (⁴⁵Ca²⁺) in perfused organ systems to map tissue-specific uptake .

Q. How do researchers design experiments to assess the environmental impact of this compound nanoparticles (Ca(L-asp)-NPs)?

  • Dose-response assays in plant models (e.g., cotton) to evaluate growth inhibition thresholds (e.g., 50–100 mg·L⁻¹) .
  • Soil microbial activity assays (e.g., dehydrogenase activity) to measure NP-induced toxicity .
  • Synchrotron-based XANES to track calcium speciation and nanoparticle degradation in environmental matrices .

Q. What strategies are employed to optimize this compound’s stability in drug delivery systems?

  • Microencapsulation with alginate or chitosan to prevent premature dissociation in aqueous environments .
  • Co-crystallization with stabilizing agents (e.g., cyclodextrins) to enhance thermal stability .
  • Accelerated stability testing under varied humidity/temperature conditions (ICH guidelines) .

Methodological Considerations

  • Data interpretation : Address variability in calcium flux measurements by normalizing to baseline intracellular Ca²⁺ levels and including negative controls (e.g., EGTA-treated samples) .
  • Reproducibility : Adhere to FAIR data principles by documenting synthesis protocols, raw datasets, and analytical parameters in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.